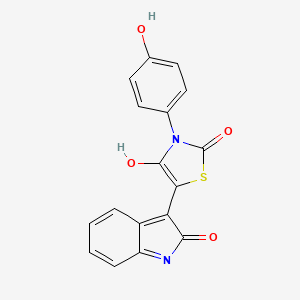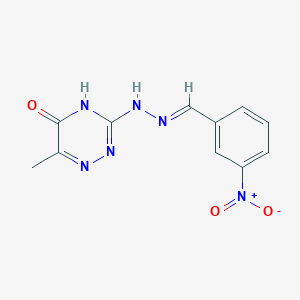![molecular formula C15H17N3O3 B6073345 4-hydroxy-6-methyl-3-[2-(1-piperidinyl)-4-pyrimidinyl]-2H-pyran-2-one](/img/structure/B6073345.png)
4-hydroxy-6-methyl-3-[2-(1-piperidinyl)-4-pyrimidinyl]-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-6-methyl-3-[2-(1-piperidinyl)-4-pyrimidinyl]-2H-pyran-2-one is a chemical compound that belongs to the class of pyranopyrimidine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. The compound exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
科学的研究の応用
4-hydroxy-6-methyl-3-[2-(1-piperidinyl)-4-pyrimidinyl]-2H-pyran-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. The compound exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
作用機序
The exact mechanism of action of 4-hydroxy-6-methyl-3-[2-(1-piperidinyl)-4-pyrimidinyl]-2H-pyran-2-one is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes involved in the regulation of cell growth and proliferation. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound exhibits a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the regulation of cell growth and proliferation. The compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, it exhibits anti-inflammatory and anti-viral properties.
実験室実験の利点と制限
One of the major advantages of using 4-hydroxy-6-methyl-3-[2-(1-piperidinyl)-4-pyrimidinyl]-2H-pyran-2-one in lab experiments is its potential applications in the field of medicinal chemistry. The compound exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for research purposes.
将来の方向性
There are several future directions for the research on 4-hydroxy-6-methyl-3-[2-(1-piperidinyl)-4-pyrimidinyl]-2H-pyran-2-one. One of the future directions is to study the compound's potential applications in the treatment of viral infections, such as COVID-19. Another future direction is to explore the compound's potential applications in the field of drug delivery, as it has been shown to exhibit good solubility in aqueous solutions. Additionally, further studies are needed to fully understand the compound's mechanism of action and to optimize its synthesis method for large-scale production.
Conclusion
This compound is a chemical compound that exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The compound's complex synthesis method may limit its availability for research purposes, but its potential applications in the field of medicinal chemistry make it a promising area of study. Further research is needed to fully understand the compound's mechanism of action and to optimize its synthesis method for large-scale production.
合成法
The synthesis of 4-hydroxy-6-methyl-3-[2-(1-piperidinyl)-4-pyrimidinyl]-2H-pyran-2-one involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with 2-(1-piperidinyl) pyrimidine-4-carbaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The compound can be purified by recrystallization or column chromatography.
特性
IUPAC Name |
4-hydroxy-6-methyl-3-(2-piperidin-1-ylpyrimidin-4-yl)pyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-9-12(19)13(14(20)21-10)11-5-6-16-15(17-11)18-7-3-2-4-8-18/h5-6,9,19H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAYQMCPWBZUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C2=NC(=NC=C2)N3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3'R*,4'R*)-1'-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6073264.png)

![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B6073277.png)
![N-[4-(acetylamino)phenyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6073278.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6073282.png)
![N-methyl-6-oxo-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6073287.png)
![N-(tert-butyl)-7-(4-fluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6073295.png)
![1-{[3-(4-fluorophenyl)-5-isoxazolyl]methyl}-4-phenylpiperazine](/img/structure/B6073302.png)

![1-[isopropyl(methyl)amino]-3-(2-methoxy-4-{[(2-phenoxyethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6073309.png)
![ethyl 2-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6073313.png)


![2-(2,5-dimethylphenyl)-8-(1H-pyrazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6073350.png)
